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E3 ubiquitin-protein ligase Mdm2 (53-60) -

E3 ubiquitin-protein ligase Mdm2 (53-60)

Catalog Number: EVT-243702
CAS Number:
Molecular Formula:
Molecular Weight:
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Product Introduction

Description
E3 ubiquitin-protein ligase Mdm2
Overview

E3 ubiquitin-protein ligase Mdm2, also known as Mouse double minute 2 homolog, is a crucial protein encoded by the MDM2 gene in humans. This protein plays a significant role in regulating the p53 tumor suppressor, which is vital for maintaining genomic stability and preventing tumor formation. Mdm2 functions primarily as an E3 ubiquitin ligase, facilitating the ubiquitination of p53, leading to its degradation via the proteasome. This mechanism establishes a negative feedback loop where increased levels of p53 can induce the expression of Mdm2, thereby regulating cellular responses to stress and DNA damage .

Source

The MDM2 gene is located on chromosome 12 in humans and encodes a protein comprising 491 amino acids with a molecular weight of approximately 56 kDa . The protein is predominantly localized in the nucleus, where it exerts its regulatory functions.

Classification

E3 ubiquitin-protein ligase Mdm2 belongs to the class of E3 ligases, which are responsible for transferring ubiquitin moieties from E2 ubiquitin-conjugating enzymes to substrate proteins. It specifically targets p53 and other proteins for ubiquitination and subsequent degradation, thereby influencing various cellular processes including apoptosis, cell cycle progression, and DNA repair .

Synthesis Analysis

Methods

The synthesis of E3 ubiquitin-protein ligase Mdm2 can be conducted through recombinant DNA technology. This involves cloning the MDM2 gene into an expression vector, followed by transformation into suitable host cells (e.g., bacteria or mammalian cells) for protein expression.

Technical Details

  1. Cloning: The MDM2 gene is amplified using polymerase chain reaction (PCR) techniques and inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into competent bacterial cells (such as Escherichia coli) or mammalian cells using methods like heat shock or electroporation.
  3. Expression: Induction of protein expression is typically achieved using IPTG (isopropyl β-D-1-thiogalactopyranoside) in bacterial systems or by manipulating serum concentrations in mammalian cell cultures.
  4. Purification: The expressed protein can be purified using affinity chromatography techniques based on tags (e.g., His-tag) or through ion-exchange chromatography.
Molecular Structure Analysis

Structure

E3 ubiquitin-protein ligase Mdm2 contains several key structural domains:

  • N-terminal p53 interaction domain: Facilitates binding to the transcriptional activation domain of p53.
  • Central acidic domain: Involved in regulation and localization.
  • RING finger domain: Critical for E3 ligase activity, allowing for interaction with ubiquitin-conjugating enzymes.

The RING domain specifically coordinates two zinc ions, which are essential for its structural integrity and function .

Data

The primary sequence of Mdm2 has been characterized extensively, revealing conserved motifs critical for its interaction with p53 and other substrates. Structural studies using X-ray crystallography have provided insights into the spatial arrangement of these domains .

Chemical Reactions Analysis

Reactions

Mdm2 mediates the following key reactions:

  • Ubiquitination of p53: Mdm2 binds to p53's transactivation domain and facilitates its ubiquitination at specific lysine residues, leading to proteasomal degradation.
  • Auto-ubiquitination: Mdm2 can also undergo auto-ubiquitination, which regulates its own stability and activity .

Technical Details

The ubiquitination process involves:

  1. Activation: Ubiquitin is activated by an E1 enzyme.
  2. Conjugation: The activated ubiquitin is transferred to an E2 enzyme.
  3. Ligation: The E3 ligase (Mdm2) facilitates the transfer of ubiquitin from the E2 enzyme to the substrate (p53), forming an isopeptide bond.
Mechanism of Action

Process

Mdm2 regulates p53 through a series of interactions that ultimately lead to p53 degradation:

  1. Binding: Mdm2 binds to the N-terminal domain of p53.
  2. Ubiquitination: This interaction promotes the addition of ubiquitin moieties to p53.
  3. Degradation: Ubiquitinated p53 is recognized by the proteasome for degradation.

This mechanism ensures that under normal conditions, p53 levels remain low, preventing unnecessary cell cycle arrest or apoptosis .

Data

Research indicates that alterations in Mdm2 function can lead to aberrant regulation of p53, contributing to tumorigenesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 56 kDa.
  • Isoelectric Point: Theoretical pI around 4.32, indicating it is more acidic than neutral at physiological pH.

Chemical Properties

Mdm2 exhibits properties typical of E3 ligases:

  • It interacts with various substrates through specific binding domains.
  • Its activity can be modulated by post-translational modifications such as phosphorylation and ubiquitylation.
Applications

E3 ubiquitin-protein ligase Mdm2 has several scientific applications:

  • Cancer Research: Given its role in regulating p53, Mdm2 is a target for cancer therapies aimed at reactivating p53 function in tumors where it is frequently dysregulated.
  • Drug Development: Inhibitors targeting the Mdm2-p53 interaction are being explored as potential treatments for various cancers .
  • Biomarker Studies: Levels of Mdm2 may serve as biomarkers for certain cancers due to its involvement in tumorigenesis.

Properties

Product Name

E3 ubiquitin-protein ligase Mdm2 (53-60)

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